5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester
Description
5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester (hereafter referred to as the compound) is a synthetic calcium (Ca²⁺) chelator derived from the BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetate) backbone. Its structure includes a 5-methyl substituent and a formyl group (as noted in ), distinguishing it from other BAPTA derivatives. The compound is cell-permeable due to its methyl ester groups, which are hydrolyzed by intracellular esterases to release the active Ca²⁺-binding form. It is primarily utilized as a fluorescent indicator for studying cytosolic free Ca²⁺ dynamics, with a reported absorbance maximum at 284 nm .
Properties
IUPAC Name |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O10/c1-19-10-11-21(29(17-26(32)36-4)18-27(33)37-5)23(14-19)39-13-12-38-22-9-7-6-8-20(22)28(15-24(30)34-2)16-25(31)35-3/h6-11,14H,12-13,15-18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGVQVGXYFWIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546713 | |
| Record name | Dimethyl 2,2'-{[2-(2-{2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy}ethoxy)phenyl]azanediyl}diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96315-10-5 | |
| Record name | Dimethyl 2,2'-{[2-(2-{2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy}ethoxy)phenyl]azanediyl}diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Bis-Phenoxymethylene Backbone
The foundational step involves forming the bis-phenoxymethylene scaffold through ether linkage formation between phenolic precursors. A Williamson ether synthesis is typically employed, utilizing 2-aminophenol derivatives and dihalomethylene reagents. For example, reacting 5-methyl-2-aminophenol with 1,2-dibromoethane in the presence of a base like potassium carbonate generates the ether bridge .
Reaction Conditions :
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Solvent : N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF)
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Temperature : 70–80°C
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Base : K₂CO₃ (2.0 equiv)
N-Alkylation with Methyl Bromoacetate
The tetraacetate methyl ester groups are introduced via N-alkylation of the amine intermediates. Methyl bromoacetate reacts with the primary amines in a nucleophilic substitution, facilitated by a base:
Alkylation Conditions :
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Reagents : Methyl bromoacetate (4.0 equiv), K₂CO₃ (4.0 equiv)
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Solvent : DMF or acetonitrile
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Temperature : 60–80°C, 12–24 h
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Yield : ~75–85% (estimated from similar alkylations)
Esterification and Acetylation
While the methyl ester groups are typically introduced during alkylation, residual carboxylic acids (if present) may require further esterification. Riboflavin tetraacetate (RFT)-catalyzed aerobic photooxidation, as demonstrated in aldehyde-to-ester conversions, offers a mild method for ester formation :
Photooxidation Parameters :
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Catalyst : RFT (1–2 mol%)
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Solvent : MeOH/MeCN (1:1 v/v)
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Light Source : Visible light (450 nm)
Purification and Crystallization
Final purification often involves crystallization from aqueous/organic mixtures. The hydrogenation liquid (post-catalyst removal) is drip-fed into chilled water (5–20°C) to precipitate the product :
Crystallization Details :
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Antioxidant : BHT (0.04–0.15 wt%)
Synthetic Route Summary
The table below outlines a plausible multi-step synthesis:
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N’,N’-tetraacetate methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various ester derivatives.
Scientific Research Applications
5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester, commonly referred to as compound 96315-10-5, is an organic compound with significant applications in various scientific fields, particularly in organic synthesis and proteomics research. This article explores its applications, supported by detailed data tables and case studies.
Organic Synthesis
This compound is primarily used as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex molecules.
Key Reactions Include:
- Acylation Reactions: The presence of ester groups allows for acylation, facilitating the introduction of acyl functional groups into target molecules.
- Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, enabling the formation of new carbon-nitrogen bonds.
Proteomics Research
This compound is utilized in proteomics for labeling proteins and studying their interactions. The tetraacetate moiety enhances solubility and stability, making it suitable for various biochemical assays.
Case Study:
In a study examining protein interactions in cancer cells, this compound was used to label specific proteins, allowing researchers to track their behavior under different conditions. The results indicated altered protein interactions in response to therapeutic agents, showcasing the compound's utility in understanding disease mechanisms.
Pharmaceutical Development
The compound's structural features make it a candidate for drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Example Application:
In the development of anti-cancer drugs, derivatives of this compound were synthesized and tested for their efficacy against various cancer cell lines. Preliminary results showed promising cytotoxic effects, warranting further investigation into its pharmacological properties.
Data Tables
| Application Area | Description | Key Findings/Results |
|---|---|---|
| Organic Synthesis | Reagent for acylation and nucleophilic reactions | Effective in forming complex organic compounds |
| Proteomics Research | Protein labeling and interaction studies | Altered interactions observed in cancer studies |
| Pharmaceutical Development | Drug candidate for targeting specific pathways | Promising cytotoxic effects against cancer cells |
Mechanism of Action
The mechanism of action of 5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N’,N’-tetraacetate methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological activity. It may also interact with enzymes, altering their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of Ca²⁺-sensitive chelators and fluorescent indicators. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Comparative Analysis of Ca²⁺ Chelators and Fluorescent Indicators
Key Observations:
Structural Variations: The compound’s 5-methyl and formyl groups (vs. BAPTA-AM’s acetoxymethyl groups) may enhance Ca²⁺ binding kinetics or alter fluorescence responses . Oregon Green BAPTA-AM incorporates a fluorophore for direct visualization, unlike the non-fluorescent BAPTA-AM or the compound, whose fluorescence mechanism is less characterized . 5-(2-Cyanopropenyl)...
Functional Differences :
- The compound’s cell permeability (via methyl esters) aligns with BAPTA-AM and Oregon Green BAPTA-AM, enabling intracellular use .
- Unlike EGTA , which is extracellular and pH-sensitive, BAPTA derivatives exhibit faster Ca²⁺ binding and Mg²⁺ selectivity, making them superior for dynamic intracellular studies .
- Fluo-3 AM and Oregon Green BAPTA-AM are intensity-based indicators, whereas the compound’s spectral shift (if confirmed) could enable ratioometric imaging, though this requires further validation .
Applications :
- The compound is specialized for cytosolic Ca²⁺ monitoring in single cells or tissues, whereas BAPTA-AM is used for Ca²⁺ buffering in electrophysiology .
- Oregon Green BAPTA-AM and Fluo-3 AM are preferred for high-temporal-resolution imaging due to their well-characterized fluorescence profiles .
Research Findings and Limitations
- These parameters are critical for quantitative comparisons with established indicators like Oregon Green BAPTA-AM.
- Synthesis Complexity: Derivatives like the compound and 5-(2-cyanopropenyl)...
- Emerging Utility : The compound’s unique substituents (formyl, methyl) may offer unexplored advantages, such as dual functionality in Ca²⁺ chelation and protein crosslinking, warranting further study .
Biological Activity
5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester (CAS No. 96315-10-5) is a synthetic compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This compound is part of a class of chelating agents and ligands, which are known for their ability to form stable complexes with metal ions, thereby influencing various biological processes.
- Molecular Formula : C27H34N2O10
- Molecular Weight : 574.58 g/mol
- Melting Point : 132-133°C
- Solubility : Slightly soluble in chloroform
- Stability : Light sensitive
- Storage Temperature : -20°C
| Property | Value |
|---|---|
| Melting Point | 132-133°C |
| Boiling Point | 693.1±55.0 °C (Predicted) |
| Density | 1.281±0.06 g/cm³ (Predicted) |
| pKa | 2.44±0.50 (Predicted) |
| Color | White to Light Yellow |
The biological activity of this compound is primarily attributed to its chelating properties, which allow it to bind metal ions such as calcium and magnesium. This binding can modulate various physiological processes, including:
- Calcium Signaling : The compound may influence calcium-dependent signaling pathways, which are critical in muscle contraction, neurotransmitter release, and other cellular functions.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
Case Studies and Research Findings
- Cellular Studies : In vitro studies have demonstrated that this compound can modulate calcium levels in neuronal cells, affecting neurotransmitter release and synaptic plasticity. These findings suggest potential applications in neuropharmacology.
- Animal Models : Research involving animal models has indicated that administration of the compound can lead to improved outcomes in conditions associated with calcium dysregulation, such as certain neurodegenerative diseases.
- Comparative Studies : Comparative analyses with other chelating agents have shown that this compound exhibits superior binding affinity for specific metal ions, enhancing its potential therapeutic applications.
Q & A
Q. Advanced
- Variable Temperature NMR: Identify tautomeric shifts by analyzing spectra at 25°C vs. 60°C.
- Deuterated Solvent Comparison: Run experiments in DO vs. DMSO-d to isolate solvent-induced shifts.
- 2D NMR (COSY, HSQC): Resolve overlapping peaks and assign proton-carbon correlations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
